Eprosartan-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure . It is sometimes paired with hydrochlorothiazide . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, eprosartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

An improved novel synthetic process for the preparation of Eprosartan has been disclosed. This process involves treating 2-n-butyl-4-formylimidazole with N-protecting group in the presence of a base and optionally a solvent, to get N-protected compound. This compound is then reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester to get another compound, which is further reacted with methyl-4-(bromomethyl) benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of N-protecting group is accomplished using caustic soda solution, to yield Eprosartan .Molecular Structure Analysis

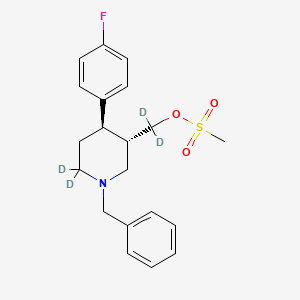

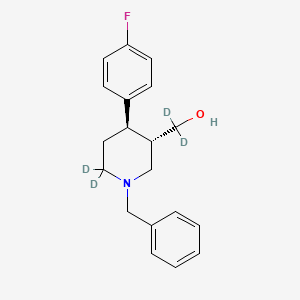

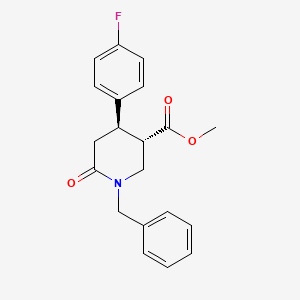

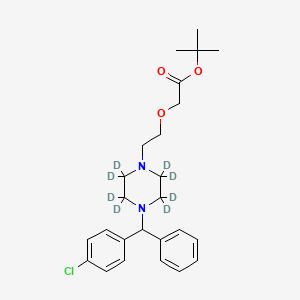

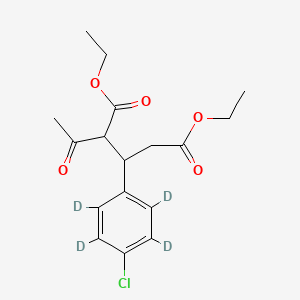

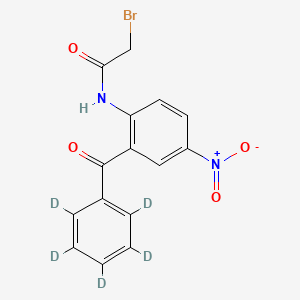

Eprosartan-d3 has a molecular weight of 427.53 and a molecular formula of C23H21D3N2O4S . The presence of polyethylenimine (PEI) during the crystallization of eprosartan induced the self-assembly of small primary crystals into larger aggregates without changing the crystal polymorph .Chemical Reactions Analysis

Eprosartan had a greater systolic blood pressure (SBP) reduction than placebo and losartan, and a greater diastolic blood pressure (DBP) reduction than placebo . Eprosartan monotherapy is equivalent to many first-line antihypertensive agents and is effective for the treatment of essential hypertension .Physical And Chemical Properties Analysis

Eprosartan is a highly selective antagonist of the angiotensin II type 1 (AT 1) receptor found in vascular smooth muscle (and other) tissues, thereby blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . The presence of polyethylenimine (PEI) during the crystallization of eprosartan induced the self-assembly of small primary crystals into larger aggregates without changing the crystal polymorph .科学的研究の応用

Hypertension Treatment : Eprosartan is effective in managing hypertension, both alone and in combination with hydrochlorothiazide. It has shown superior antihypertensive efficacy compared to placebo and comparable effects to enalapril. It is well-tolerated, with a lower incidence of persistent dry cough than enalapril and neutral effects on serum lipid levels and glucose homeostasis (Plosker, 2009).

Hepatic Uptake and Biliary Excretion : Eprosartan's mechanism for hepatic uptake and biliary excretion involves the organic anion-transporting polypeptide (OATP) and Multidrug resistance-associated protein 2 (Mrp2) in rats and humans, indicating a role in drug metabolism and interactions (Sun et al., 2014).

Cardiac and Renal Protection : Eprosartan demonstrates significant end-organ protection in hypertensive stroke-prone rats, reducing cardiac hypertrophy and protecting heart and kidney function, which also leads to a decrease in early mortality (Barone et al., 2001).

No Interaction with Warfarin : Eprosartan does not affect the anticoagulant activity of warfarin, indicating no significant interaction between these two drugs, which is important for patients undergoing anticoagulant therapy (Kazierad et al., 1998).

Ischemia-Reperfusion Injury : In a swine model of ischemia-reperfusion injury, eprosartan improved cardiac function, indicating potential use in cardiac protection during ischemic conditions (Weymann et al., 2014).

Effect on Hemostatic System in Chronic Kidney Disease : Eprosartan shows beneficial effects on the hemostatic system in patients with chronic kidney disease and hereditary thrombophilia, suggesting a role in managing coagulation disorders (Kaliuzhin et al., 2013).

Neuroprotective Activity : Eprosartan showed neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury, highlighting its potential role in stroke management and neuroprotection (Saad et al., 2021).

作用機序

Target of Action

Eprosartan-d3 primarily targets the angiotensin II receptor subtype 1 (AT1) found in various tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor mediates the well-known effects of angiotensin II, such as vasoconstriction, aldosterone release, and renal reabsorption of sodium .

Mode of Action

Eprosartan-d3 is an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor . This blockade leads to multiple effects, including vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . The resulting effect is a decrease in blood pressure .

Biochemical Pathways

Eprosartan-d3 affects the renin-angiotensin system, a critical regulator of blood pressure and fluid balance. By blocking the AT1 receptor, eprosartan-d3 inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action is independent of the pathways for angiotensin II synthesis . In addition, a study has shown that eprosartan can activate the SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR autophagy pathways .

Pharmacokinetics

Eprosartan-d3 exhibits minimal hepatic metabolism. It is primarily excreted in the feces (90%) and urine (7% primarily as unchanged drug) . The time to peak serum concentration when fasting is 1 to 2 hours, and the terminal half-life is 5 to 9 hours . The bioavailability of eprosartan-d3 is 15% .

Result of Action

The primary molecular and cellular effect of eprosartan-d3’s action is a decrease in blood pressure. This is achieved through vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . Eprosartan-d3 also exerts antioxidant, pro-autophagic, and anti-apoptotic effects via the activation of SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR pathways .

将来の方向性

Eprosartan is currently used for the management of hypertension alone or in combination with other classes of antihypertensive agents . It is also used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . Future research may focus on further understanding its mechanism of action and exploring additional therapeutic uses.

特性

IUPAC Name |

4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-FDKNJLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。